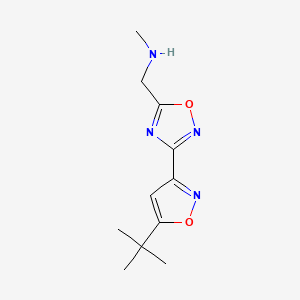

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Overview

Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications

I have conducted a search for the scientific research applications of the compound 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. However, the available information is primarily focused on its application in cancer treatment, specifically as an FLT3 inhibitor in acute myeloid leukemia. Below is a detailed section on this application:

FLT3 Inhibitor in Acute Myeloid Leukemia (AML)

This compound has been identified as an inhibitor of the phosphorylation of Fms-like tyrosine kinase 3 (FLT3), which plays a critical role in the development and progression of acute myeloid leukemia. Research has shown that it can induce apoptosis in a concentration-dependent manner. In vivo antitumor studies demonstrated that this compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .

Mechanism of Action

Target of Action

The primary target of 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is the FMS-like tyrosine kinase-3 (FLT3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells .

Mode of Action

this compound acts as a potent and selective inhibitor of the FLT3 kinase . It binds to the ATP-binding site of the FLT3 kinase, thereby inhibiting the phosphorylation and activation of the FLT3 signaling pathway .

Biochemical Pathways

The inhibition of FLT3 kinase by this compound affects multiple downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. The inhibition of these pathways leads to the induction of apoptosis and a decrease in cell proliferation .

Pharmacokinetics

this compound has been found to have good pharmacokinetic properties . Its aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were found to be less than optimal for clinical development

Result of Action

The inhibition of FLT3 kinase by this compound results in the induction of apoptosis and a decrease in cell proliferation . In vivo antitumor studies have shown that this compound led to complete tumor regression in the MV4-11 xenograft model .

Safety and Hazards

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on developing environmentally benign procedures for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name |

1-[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)8-5-7(14-16-8)10-13-9(6-12-4)17-15-10/h5,12H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNFSWJJTWCFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

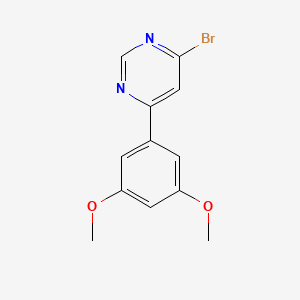

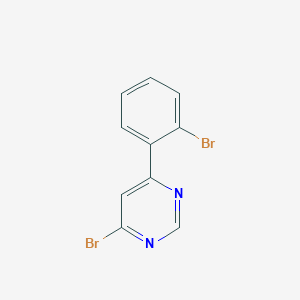

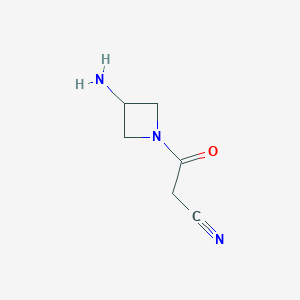

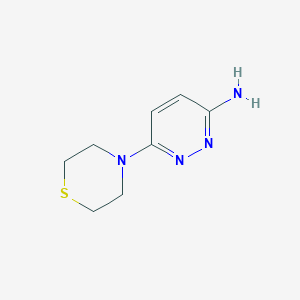

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

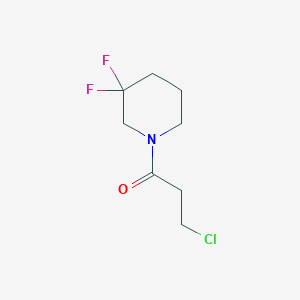

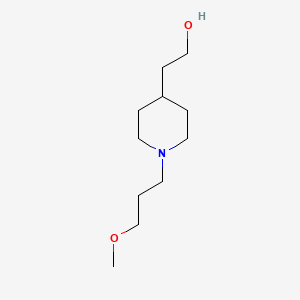

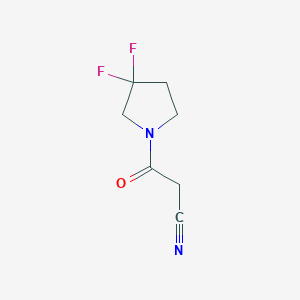

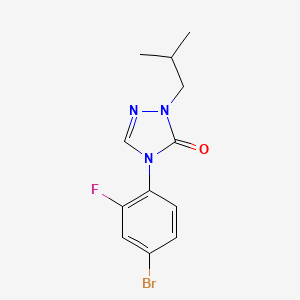

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)

![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)

![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)